Methyl 5-chloro-4-fluoro-2-nitrobenzoate

Regioselective synthesis Nitro reduction Aniline building block

Methyl 5-chloro-4-fluoro-2-nitrobenzoate (CAS 623588-40-9) is a polysubstituted nitrobenzoate ester with the molecular formula C₈H₅ClFNO₄ and a molecular weight of 233.58 g/mol. The compound carries three electron-withdrawing substituents on the aromatic ring: a nitro group at the 2-position (ortho to the ester), a fluorine at the 4-position, and a chlorine at the 5-position.

Molecular Formula C8H5ClFNO4
Molecular Weight 233.58 g/mol
Cat. No. B13103470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-4-fluoro-2-nitrobenzoate
Molecular FormulaC8H5ClFNO4
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Cl
InChIInChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3
InChIKeyLFDJJFPADBUPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-4-fluoro-2-nitrobenzoate – Benchmark Physicochemical and Sourcing Profile for Procurement Decisions


Methyl 5-chloro-4-fluoro-2-nitrobenzoate (CAS 623588-40-9) is a polysubstituted nitrobenzoate ester with the molecular formula C₈H₅ClFNO₄ and a molecular weight of 233.58 g/mol [1]. The compound carries three electron-withdrawing substituents on the aromatic ring: a nitro group at the 2-position (ortho to the ester), a fluorine at the 4-position, and a chlorine at the 5-position. Commercially, it is offered at purities of 95% (AKSci) and 98% (Leyan) . Its computed XLogP3 is 2.3, topological polar surface area (TPSA) is 72.1 Ų, and it possesses 5 hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. These characteristics place it within a family of halogenated nitrobenzoate building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis.

Why Methyl 5-chloro-4-fluoro-2-nitrobenzoate Cannot Be Interchanged with Its Regioisomers or Dehalogenated Analogs


Within the C₈H₅ClFNO₄ isomer family, the position of each substituent dictates the regiochemical outcome of downstream transformations. Methyl 5-chloro-4-fluoro-2-nitrobenzoate carries the nitro group ortho to the methyl ester, enabling reduction to methyl 2-amino-5-chloro-4-fluorobenzoate—a distinct aniline regioisomer not accessible from the widely used Saflufenacil intermediate methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6), which bears the nitro group para to the ester [1][2]. Similarly, replacing the fluorine with hydrogen (as in methyl 5-chloro-2-nitrobenzoate, CAS 51282-49-6) reduces the hydrogen-bond acceptor count from 5 to 4, increases XLogP3 from 2.3 to 2.5, and eliminates the fluorine handle required for SNAr-based diversification [3]. Interchanging chlorine with bromine (methyl 5-bromo-4-fluoro-2-nitrobenzoate, CAS 1805597-15-2) alters molecular weight from 233.58 to 278.03 g/mol and changes cross-coupling reactivity profiles . These quantifiable differences in regiochemistry, lipophilicity, and reactive-handle availability mean that in-class substitution directly changes the identity of the downstream product.

Quantitative Differentiation Evidence for Methyl 5-chloro-4-fluoro-2-nitrobenzoate Against Closest Analogs


Regiochemistry-Driven Divergence: Ortho-Nitro Ester vs. Para-Nitro Ester in Downstream Aniline Identity

Methyl 5-chloro-4-fluoro-2-nitrobenzoate (target) and methyl 2-chloro-4-fluoro-5-nitrobenzoate (comparator, CAS 85953-30-6) are regioisomers with identical molecular formula (C₈H₅ClFNO₄), molecular weight (233.58 g/mol), XLogP3 (2.3), and TPSA (72.1 Ų) [1][2]. However, the nitro group position differs: ortho to the methyl ester in the target (position 2) versus para in the comparator (position 5). Upon nitro reduction, the target yields methyl 2-amino-5-chloro-4-fluorobenzoate (CAS 936540-27-1), while the comparator yields methyl 5-amino-2-chloro-4-fluorobenzoate (CAS 141772-31-8)—a known intermediate of the herbicide Saflufenacil [3][4]. These two aniline regioisomers are chemically non-interchangeable; the amino group position determines the regiochemistry of all subsequent acylation, diazotization, or heterocycle-forming reactions. No synthetic pathway can convert one regioisomer into the other without de novo construction of the aromatic core.

Regioselective synthesis Nitro reduction Aniline building block Saflufenacil intermediate

Lipophilicity Modulation: XLogP3 Reduction of 0.2 Units vs. Non-Fluorinated Analog

The presence of the fluorine substituent at position 4 in the target compound lowers the computed XLogP3 to 2.3, compared with 2.5 for the non-fluorinated analog methyl 5-chloro-2-nitrobenzoate (CAS 51282-49-6) [1][2]. Both compounds share identical TPSA (72.1 Ų), molecular complexity (270 for target vs. 240 for the non-fluorinated analog), and heavy atom count (15 vs. 14). The ΔXLogP3 of −0.2 is consistent with the well-established lipophilicity-reducing effect of aryl fluorine substitution [3]. This difference, while modest in absolute terms, can be significant in medicinal chemistry campaigns where a 0.2–0.3 logP shift influences ligand efficiency metrics and pharmacokinetic profiles.

Lipophilicity XLogP3 Fluorine substitution ADME optimization

Hydrogen-Bond Acceptor Count: Fluorine as an Additional Pharmacophoric Contact vs. Non-Fluorinated Analog

The target compound possesses 5 hydrogen-bond acceptor sites (ester carbonyl, nitro oxygens, and the fluorine atom) compared with 4 for the non-fluorinated analog methyl 5-chloro-2-nitrobenzoate [1][2]. The additional acceptor arises from the C–F bond at position 4. While organic fluorine is a weak H-bond acceptor, its presence can contribute to intermolecular interactions in protein–ligand complexes and influence solid-state packing. Both compounds share zero H-bond donors and a TPSA of 72.1 Ų. No direct experimental H-bond basicity (pKHB) data were identified for these specific compounds; the comparison relies on computed acceptor counts.

Hydrogen bonding Fluorine Pharmacophore design Crystal engineering

Halogen Leaving-Group Hierarchy: Chlorine vs. Bromine in Cross-Coupling and SNAr Reactivity

The target compound carries a chlorine at position 5, whereas methyl 5-bromo-4-fluoro-2-nitrobenzoate (CAS 1805597-15-2) carries a bromine at the same position with all other substituents identical [1]. The molecular weight differs by 44.45 g/mol (233.58 vs. 278.03). In palladium-catalyzed cross-coupling reactions, aryl bromides generally exhibit faster oxidative addition than aryl chlorides, while aryl chlorides offer greater selectivity in sequential coupling strategies where multiple halogens are present [2]. No direct comparative kinetic data were identified for these specific compounds. The evidence rests on the well-established reactivity hierarchy: Ar-I > Ar-Br >> Ar-Cl for oxidative addition, a class-level principle applicable to all aryl halide pairs.

Cross-coupling Suzuki-Miyaura SNAr Leaving group Halogen selectivity

Commercial Purity Benchmark: 98% (Leyan) Enables Stoichiometric Precision vs. 95% Standard Grade

The target compound is commercially available at 98% purity from Leyan (Product No. 1739350) and at 95% purity from AKSci (Cat. No. 0046DT) . For comparison, methyl 2-chloro-4-fluoro-5-nitrobenzoate (the Saflufenacil regioisomer) is offered at 97% purity by Bidepharm . A purity delta of 3 percentage points (98% vs. 95%) corresponds to a 3% reduction in non-volatile impurity load, which directly affects stoichiometric accuracy in reactions where the nitrobenzoate is the limiting reagent—particularly in multi-step sequences where impurities propagate and amplify yield losses. No head-to-head impurity profile comparison is available; the data represent vendor-specified minimum purity specifications measured by HPLC, NMR, or GC.

Chemical purity Quality control Stoichiometric accuracy Procurement specification

Research and Industrial Application Scenarios for Methyl 5-chloro-4-fluoro-2-nitrobenzoate Based on Quantitative Evidence


Synthesis of Ortho-Amino Benzamide Pharmacophores via Nitro Reduction and Subsequent Acylation

The target compound is the direct precursor to methyl 2-amino-5-chloro-4-fluorobenzoate, an ortho-amino ester that serves as a versatile scaffold for benzamide, benzimidazole, and quinazolinone synthesis [1]. Unlike the para-amino regioisomer derived from methyl 2-chloro-4-fluoro-5-nitrobenzoate (used in Saflufenacil), the ortho-amino derivative enables intramolecular hydrogen bonding between the ester carbonyl and the adjacent amine, a feature exploited in the design of kinase inhibitors and GPCR modulators [2]. The XLogP3 of 2.3 and the presence of both chlorine (cross-coupling handle) and fluorine (metabolic stability and SNAr handle) make this intermediate suitable for fragment elaboration in lead optimization programs.

Sequential Chemoselective Functionalization Exploiting the Chlorine–Fluorine–Nitro Reactivity Triad

The substitution pattern of the target compound positions the chlorine para to the ester and the fluorine meta, with the strongly electron-withdrawing nitro group ortho to the ester activating the ring toward nucleophilic aromatic substitution (SNAr) [1]. In a three-step sequence, the nitro group can be reduced first (to amine), the chlorine can participate in Pd-catalyzed cross-coupling second (taking advantage of Ar-Cl selectivity over Ar-Br to avoid double coupling), and the fluorine can be displaced under SNAr conditions third—or the order can be permuted depending on the target scaffold. This orthogonal reactivity triad is disrupted in regioisomers where the nitro and chlorine positions are swapped, making the target compound uniquely suited for specific sequential elaboration strategies [2].

Agrochemical Intermediate Discovery: Scaffold-Hopping from the Saflufenacil Series

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a well-established intermediate for the PPO-inhibitor herbicide Saflufenacil [1]. The target compound, bearing the nitro group ortho rather than para to the ester, provides a scaffold-hopping opportunity: nitro reduction yields an ortho-amino ester that can be elaborated into pyrimidine-dione analogs with the nitrogen attachment point shifted by one ring position. This regiochemical variation can modulate target binding and physicochemical properties—the target's XLogP3 of 2.3 is maintained relative to the Saflufenacil intermediate (also 2.3), but the different amino position alters the vector of the elaborated heterocycle, potentially overcoming resistance or intellectual property constraints [2].

High-Precision Medicinal Chemistry Where 98% Purity Minimizes Stoichiometric Drift

In multi-step linear syntheses where the nitrobenzoate is used as the limiting reagent in the first step, a 3% impurity difference (98% vs. 95% purity) propagates through subsequent transformations [1]. For a 10-step sequence where each intermediate is carried forward without chromatographic purification of every step, the cumulative yield impact of a 95% starting material can exceed the 3% nominal impurity—side products from impurities can consume downstream reagents, complicate purification, and reduce overall throughput. The 98% purity grade from Leyan directly addresses this risk for users requiring tight stoichiometric control, particularly in parallel synthesis libraries where hundreds of reactions are initiated simultaneously [2].

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